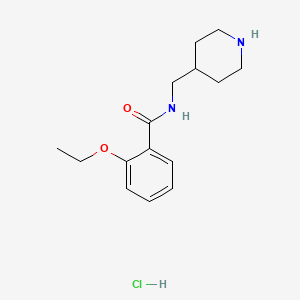

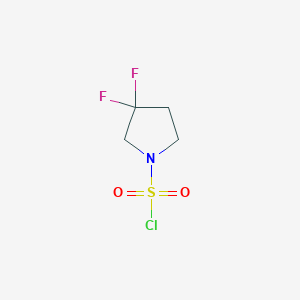

![molecular formula C14H15NO3 B1407574 Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1434142-13-8](/img/structure/B1407574.png)

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Übersicht

Beschreibung

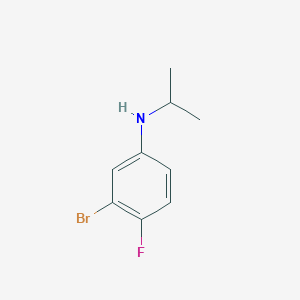

“Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the molecular formula C14H15NO3 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes “Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Molecular Structure Analysis

The molecular structure of “Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” includes a total of 37 bonds. There are 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, and 3 six-membered rings .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Bioactive Molecules

The bicyclic structure of 3-cbz-6-oxo-3-azabicyclo[3.1.1]heptane is a valuable scaffold in medicinal chemistry. It serves as a precursor for synthesizing a variety of bioactive molecules, particularly those with potential therapeutic applications. Its rigid framework can mimic the three-dimensional shape of biologically active natural products, making it a key intermediate in drug discovery programs .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, this compound is used as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, enabling the synthesis of diverse chemical entities. This versatility is crucial for exploring new chemical spaces in the search for innovative compounds .

Material Science: Polymer Precursors

The compound’s functional groups are reactive towards polymerization processes, making it a candidate for creating novel polymeric materials. These materials could have unique properties suitable for specialized applications, such as high-strength composites or biodegradable plastics .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, 3-cbz-6-oxo-3-azabicyclo[3.1.1]heptane can be used as a chromatographic standard. It helps in the calibration of analytical instruments and ensures the accuracy of chromatographic analyses, which is essential for quality control in pharmaceuticals and fine chemicals .

Environmental Science: Pollutant Degradation Studies

Researchers utilize this compound in environmental science to study the degradation pathways of similar structured pollutants. Understanding these pathways is vital for developing effective methods to break down environmental contaminants .

Chemical Education: Teaching Advanced Synthesis Techniques

In academic settings, this compound is employed to teach advanced synthesis techniques. It provides students with hands-on experience in synthesizing a bicyclic compound, which is a valuable skill in organic chemistry education .

Biochemistry: Enzyme Inhibition Studies

The structure of 3-cbz-6-oxo-3-azabicyclo[3.1.1]heptane is similar to certain enzyme substrates, making it useful in studying enzyme inhibition. This has implications for understanding disease mechanisms and developing new medications .

Pharmacology: Pharmacokinetic Modeling

Finally, in pharmacology, derivatives of this compound can be used to model pharmacokinetic properties. This modeling helps predict how drugs behave in the body, which is crucial for drug development and safety assessments .

Eigenschaften

IUPAC Name |

benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGFNYVBAIHYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2=O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

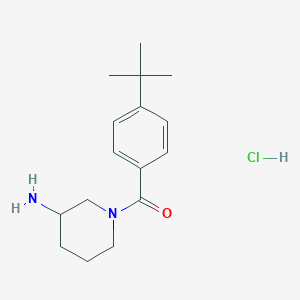

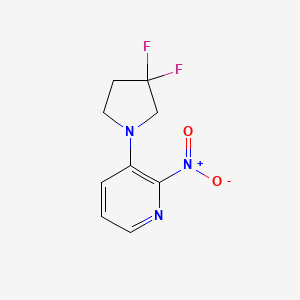

![[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1407494.png)

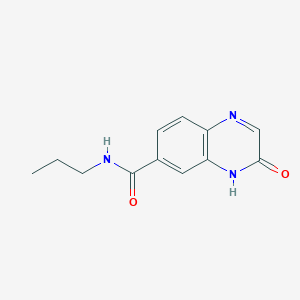

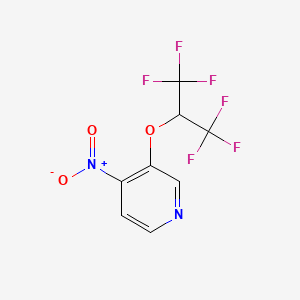

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)

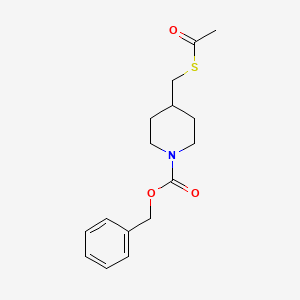

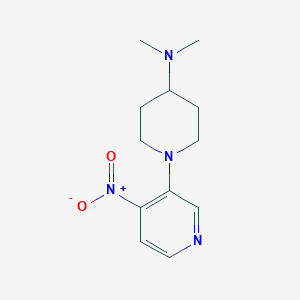

![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)

![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)

![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)